(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
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Overview
Description
(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide is a natural product found in Streptomyces parvulus with data available.
Scientific Research Applications
Stereoselective Synthesis of Aminocyclitol Derivatives The compound plays a significant role in the stereoselective synthesis of aminocyclitol derivatives. The transformation of 7-oxabicyclo[2.2.1]hept-5-ene-1,2-exo,3-exo-trimethanol into various intermediates that can be displaced with azide anion and transformed into amino-hydroxy-cyclohex-3-en-1-ol derivatives demonstrates its utility in constructing structurally complex and functionally diverse molecules (Jotterand & Vogel, 1998).
Facilitating Aminohydroxylations The compound is crucial for obtaining protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-one with high stereoselectivity, involving acid-promoted rearrangements of N-carbonyl aziridines (Allemann & Vogel, 1991).
Synthesis of Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives The compound's derivatives enable the synthesis of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives. The process involves cycloaddition of azido formates and acid-catalyzed dediazoniations, showcasing its versatility in generating structurally complex molecules with high stereoselectivity (Reymond & Vogel, 1990).
Total Asymmetric Synthesis of Carba-hexopyranoses The Diels-Alder adducts of maleic anhydride to furfuryl esters, related to the compound, are essential intermediates in the total asymmetric synthesis of doubly branched carba-hexopyranoses and amino derivatives. This illustrates the compound's importance in synthesizing complex sugar analogs and amino derivatives (Jotterand, Vogel, & Schenk, 1999).
Exploration of Ring Expansion Mechanisms The compound's structure is pivotal in exploring unique ring expansion mechanisms. Studies on (2-hydroxy-5-oxobicyclo[4.1.0] hept-3-en-3-yl) carbamic acid esters and (2-hydroxy-5-oxobicyclo[4.1.0] hept-3-en-3-yl) benzamide underline the importance of the substituent structure at the C3 position for the ring expansion, contributing to our understanding of these complex chemical processes (Yasui et al., 2017).
properties
Product Name |
(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide |
---|---|
Molecular Formula |
C31H38N2O7 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31-/m1/s1 |
InChI Key |
TWWQHCKLTXDWBD-DGQORARFSA-N |
Isomeric SMILES |
CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
synonyms |
manumycin manumycin A UCFI-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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